Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Overview
Description
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is an organic compound . It is a water-soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .
Synthesis Analysis
The synthesis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate involves the reaction of 3-Methyl-2-butanone and 4-Hydrazinobenzenesulfonic acid . The product is then reacted with Sodium hydroxide .Molecular Structure Analysis
The molecular formula of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is C11H14NNaO3S . Its molecular weight is 263.29 . The structure includes an indole ring substituted with a sulfonate group .Chemical Reactions Analysis
The compound can be used as a reactant in further chemical reactions. For instance, it can be used as a starting material for the synthesis of other compounds .Scientific Research Applications
- 2,3,3-Trimethyl-3H-indole is used as a reactant in organic synthesis reactions .
- It’s also used as a pharmaceutical intermediate .
- The synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid can be achieved from 3-Methyl-2-butanone and 4-Hydrazinobenzenesulfonic acid .
Chemical Synthesis
Reaction with Acrylamide
- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid and its salts, such as the potassium salt, can be used as pharmaceutical intermediates .
- They can be used in the research and development of new drugs .
- 2,3,3-Trimethylindolenine is used as a heterocyclic building block .
- It’s used in the synthesis of various organic compounds .
Pharmaceutical Intermediates
Heterocyclic Building Blocks
Fischer Indole Synthesis
- 2,3,3-Trimethylindolenine is used as a reactant in organic synthesis reactions .
- It’s used in the synthesis of various organic compounds .
- The Fischer indole synthesis is a chemical reaction that produces an aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .
- 2,3,3-Trimethyl-3H-indole is used in this process .
Organic Synthesis Reactions
Production of Aromatic Heterocyclic Indoles
Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid
Safety And Hazards
properties
IUPAC Name |
sodium;2,3,3-trimethylindole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSLTESEMMTYMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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